1-Isopropyl-piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a partial agonist at the GABA A receptor .
Biochemical Pathways
The compound’s interaction with the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone .
Result of Action
As a partial agonist of the GABA A receptor, this compound can modulate neuronal activity. By enhancing the effect of GABA, it may contribute to an overall decrease in neuronal excitability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ionization state, potentially affecting its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, could also influence the compound’s pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine-4-carboxylic acid with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Piperidine-4-carboxylic acid.
Reagent: Isopropyl halide (e.g., isopropyl bromide or isopropyl chloride).
Base: A strong base such as sodium hydroxide or potassium carbonate.
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain 1-Isopropyl-piperidine-4-carboxylic acid. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, large-scale purification techniques such as crystallization and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Isopropyl-piperidine-4-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including agrochemicals and fine chemicals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: The parent compound without the isopropyl group.
1-Methylpiperidine-4-carboxylic acid: A similar compound with a methyl group instead of an isopropyl group.
1-Ethylpiperidine-4-carboxylic acid: A derivative with an ethyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and hydrophobic character, which can affect the compound’s interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial production. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable tool in scientific research and development.
Properties
IUPAC Name |
1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJGCZBWYSENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662987 | |
Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117704-80-0 | |
Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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